molecular formula C22H19FN4O2 B2618580 N-(4-ethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260624-16-5

N-(4-ethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2618580
CAS No.: 1260624-16-5
M. Wt: 390.418
InChI Key: ZOLOPCPKFSUIGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a useful research compound. Its molecular formula is C22H19FN4O2 and its molecular weight is 390.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-ethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound's IUPAC name is N-(4-ethylphenyl)-2-[6-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide. Its molecular formula is C25H20FN5O3SC_{25}H_{20}FN_5O_3S, with a molecular weight of approximately 489.53 g/mol. The structure features a complex arrangement of heterocycles that contribute to its biological activity.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. A study highlighted that compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. The mechanism involves the inhibition of cell proliferation and induction of apoptosis through pathways involving caspases and PARP cleavage .

Cell Line IC50 (µM) Mechanism
HeLa15Apoptosis via caspase activation
Caco-220PARP cleavage
MDA-MB-23110Dual inhibition of PARP and EGFR

Anti-inflammatory and Analgesic Effects

This compound has also been evaluated for anti-inflammatory properties. Studies suggest that oxadiazole derivatives can inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process. This inhibition may lead to reduced pain and inflammation in preclinical models .

Antimicrobial Activity

The compound exhibits antimicrobial properties against various bacterial strains. Research has shown that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these activities were reported to be below 100 µg/mL .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus75
Escherichia coli125

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound shows inhibitory effects on various enzymes involved in cancer progression and inflammation.
  • Apoptotic Pathways : It activates apoptotic pathways leading to cancer cell death through the upregulation of pro-apoptotic factors.
  • Antibacterial Mechanism : The antibacterial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several case studies have documented the efficacy of oxadiazole derivatives in preclinical settings:

  • Case Study on Cancer Cell Lines : A study found that a derivative similar to this compound significantly inhibited tumor growth in xenograft models without notable toxicity .
  • Anti-inflammatory Study : Another investigation demonstrated that treatment with this compound led to significant reductions in inflammatory markers in animal models of arthritis .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2/c1-2-15-5-11-18(12-6-15)24-20(28)14-27-13-3-4-19(27)22-25-21(26-29-22)16-7-9-17(23)10-8-16/h3-13H,2,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLOPCPKFSUIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.